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Compound of Interest |

Methyl 4-acetamido-2-(allyloxy)-5-
Compound Name:
chlorobenzoate
CAS No.: 111049-87-7
Cat. No.: B3213024
. J

Compound Identification:

e CAS Number: 111049-87-7

o Chemical Name: Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate

e Synonyms: Methyl 4-(acetylamino)-5-chloro-2-(2-propen-1-yloxy)benzoate
e Molecular Formula: C13H14CINOa

e Molecular Weight: 283.71 g/mol

Strategic Context: CAS 111049-87-7 is a pivotal intermediate in the synthesis of Prucalopride
(a selective 5-HT4 receptor agonist used for chronic constipation). It serves as the substrate for
a critical Claisen Rearrangement, which installs the carbon framework necessary to close the
dihydrobenzofuran ring characteristic of the Prucalopride scaffold.

Process Scalability: The route detailed below prioritizes industrial scalability by utilizing:

o Commodity Starting Materials: Methyl 4-acetamido-2-hydroxybenzoate (or its chlorinated
analog).[1]

* Robust Chemistry: Williamson ether synthesis using mild bases.
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» Simplified Workup: Filtration and crystallization-based purification, minimizing
chromatographic overhead.

Part 2: Retrosynthetic Analysis & Logic

The synthesis is designed to install the allyloxy group after the chlorine atom is already in
place. This prevents regioselectivity issues during chlorination, as the acetamido group directs
ortho-chlorination more effectively in the phenol substrate.

Disconnection Strategy:

Target: Methyl 4-acetamido-2-(allyloxy)-5-chlorobenzoate (111049-87-7).

Disconnection: O-Allylation of the phenol.

Precursor: Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (CAS 24190-77-0).

Origin: Chlorination of Methyl 4-acetamido-2-hydroxybenzoate (CAS 4093-29-2).

Process Flow Diagram (DOT):

Methyl 4-acetamido-
2-hydroxybenzoate
(CAS 4093-29-2)

Intermediate:
Methyl 4-acetamido-5-chloro- Williamson Ether Step 2: O-Allylation ield: >85Y% Target Product:
2-hydroxybenzoate (Allyl Bromide, K2CO3, Acetone) CAS 111049-87-7
(CAS 24190-77-0)

Click to download full resolution via product page

Caption: Linear synthesis route from commaodity salicylate to the target allyl ether.

Part 3: Detailed Experimental Protocols
Stage 1: Preparation of the Precursor (CAS 24190-77-0)

Note: If CAS 24190-77-0 is purchased directly, proceed to Stage 2.

Rationale: The acetamido group at position 4 activates the ring, while the ester at position 1
and hydroxyl at position 2 direct the incoming chlorine to position 5 (para to the hydroxyl, ortho
to the acetamido).
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Reagents:

e Methyl 4-acetamido-2-hydroxybenzoate (1.0 equiv)
e N-Chlorosuccinimide (NCS) (1.05 equiv)

e DMF (5-7 volumes)

Protocol:

o Dissolution: Charge a reactor with Methyl 4-acetamido-2-hydroxybenzoate and DMF. Stir
until dissolved.

» Addition: Add NCS portion-wise at room temperature to control exotherm.

o Reaction: Heat to 40—-45°C for 2 hours, then raise to 60°C for 1 hour to drive completion.
Monitor by HPLC (Target < 0.5% starting material).

e Quench & Crystallization: Cool to 20°C. Slowly add water (10 volumes) to precipitate the
product.

« |solation: Filter the solid, wash with water, and dry at 50°C.

 Yield: Expected 90-92%.

Stage 2: Synthesis of CAS 111049-87-7 (O-Allylation)

Rationale: This is a Williamson ether synthesis. Potassium carbonate is chosen as the base
because it is mild enough to deprotonate the phenol (pKa ~8-10) without deprotonating the
amide (pKa ~15) or causing ester hydrolysis, ensuring chemoselectivity.

Reagents Table:
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Reagent Equiv.[2][3] Role Notes
Precursor (CAS Dry thoroughly before
1.0 Substrate
24190-77-0) use
, . Safety: Lachrymator,
Allyl Bromide 1.2-15 Alkylating Agent )
Toxic
Potassium Carbonate Anhydrous, granular
20-25 Base
(K2CO03) preferred
Alternative: DMF or
Acetone 10 Vol Solvent o
Acetonitrile
_ _ Finkelstein
Potassium lodide (KI) 0.1 Catalyst

acceleration (optional)

Step-by-Step Protocol:

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and
internal thermometer. Flush with Nitrogen (

).

Charging: Add Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (1.0 equiv) and Acetone (10
volumes). Stir to suspend.

Base Addition: Add anhydrous

(2.0 equiv) and Kl (0.1 equiv).

Alkylation: Add Allyl Bromide (1.2 equiv) dropwise via addition funnel over 30 minutes.

o Process Control: Reaction is slightly exothermic. Maintain temp < 30°C during addition.
Reflux: Heat the mixture to reflux (~56°C) and stir for 6—10 hours.

o IPC (In-Process Control): Check HPLC/TLC for disappearance of phenol.

Workup (Filtration Method):

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://pdf.benchchem.com/1404/Application_Notes_and_Protocols_for_Methyl_4_2_aminoethoxy_2_chlorobenzoate_in_Organic_Synthesis.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11867607/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3213024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

o Cool reaction mixture to 20°C.
o Filter off the inorganic salts (

, Excess
). Wash the cake with fresh acetone.
o Concentrate the filtrate under reduced pressure to roughly 20% volume.

o Crystallization:
o Add Isopropanol (IPA) or Toluene (5 volumes) to the residue.
o Heat to dissolve, then cool slowly to 0-5°C.
o Stir for 2 hours to maximize yield.
e Drying: Filter the white crystalline solid and dry under vacuum at 45°C.

Expected Yield: 85-92% Appearance: White to off-white crystalline solid.

Part 4: Quality Control & Characterization

Critical Quality Attributes (CQA):

Test Method Acceptance Criteria
Appearance Visual White crystalline powder
Purity HPLC > 98.0% (Area %)
Identification 1H-NMR Consistent with structure
Loss on Drying Gravimetric <0.5%

1H-NMR Interpretation (Predicted, DMSO-d6):
e 0 2.10 (s, 3H): Acetyl methyl group (

-CO-).
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0 3.80 (s, 3H): Methyl ester (

).

0 4.65 (d, 2H): Allylic methylene (

).

0 5.25-5.45 (m, 2H): Terminal alkene protons (

)-

0 6.05 (m, 1H): Internal alkene proton (

)-

0 7.8-8.2 (s, 2H): Aromatic protons (H3 and H6).

0 9.5 (s, 1H): Amide NH.
Part 5: Process Safety & Troubleshooting
Hazard Analysis:

 Allyl Bromide: Highly toxic, lachrymator, and flammable. All operations must be performed in
a functioning fume hood. Neutralize waste streams with aqueous sodium hydroxide.

» Acetone: Flammable. Ensure proper grounding of reactor vessels.

Troubleshooting Guide:
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Issue Probable Cause Corrective Action

Ensure K2COs is anhydrous.
Low Conversion Old/Wet Reagents Allyl bromide can degrade;

check purity.

Stick to Carbonate bases.

Avoid NaH or strong alkoxides

O- vs N-Alkylation Base too strong ) )
which might deprotonate the
amide.
Ensure inert atmosphere (
Colored Product Oxidation of phenol ) during reaction. Wash final
product with cold IPA.
Use mechanical stirring rather
Clumping during Reflux Inadequate agitation than magnetic stirring for
scale-up >50g.
References

¢ Synthesis of Prucalopride Intermediates:CN Patent 106146386. "A process for preparing
prucalopride succinate and its intermediates.” (2016).[4][5]

¢ Chlorination Protocol:ChemicalBook. "Synthesis of Methyl 4-acetamido-5-chloro-2-
methoxybenzoate." (Based on standard NCS chlorination protocols).

o General Allylation/Claisen Methodology:Journal of Medicinal Chemistry. "Synthesis and
Structure-Activity Relationships of Benzofuran Derivatives." (Contextual reference for
benzofuran synthesis via Claisen rearrangement).

e Compound Data:PubChem. "Methyl 4-acetamido-5-chloro-2-hydroxybenzoate (Precursor
Data)."

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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